molecular formula C16H16N2O3S2 B11045555 Methyl 5-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]thiophene-2-carboxylate

Methyl 5-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]thiophene-2-carboxylate

Cat. No.: B11045555
M. Wt: 348.4 g/mol
InChI Key: AAYXVWLVPIHBBZ-UHFFFAOYSA-N
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Description

METHYL 5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-2-THIOPHENECARBOXYLATE typically involves multi-step organic synthesis. One common approach starts with the preparation of the thieno[2,3-b]pyridine core, followed by functionalization to introduce the amino, methoxymethyl, and methyl groups. The final step involves esterification to form the methyl thiophenecarboxylate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-2-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical potential.

    Biology: Its biological activity can be studied to identify potential therapeutic uses, such as antimicrobial or anticancer properties.

    Medicine: The compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-2-THIOPHENECARBOXYLATE depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions can involve binding to the active site of an enzyme or modulating the activity of a receptor, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-2-THIOPHENECARBOXYLATE: shares structural similarities with other thieno[2,3-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of METHYL 5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-2-THIOPHENECARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H16N2O3S2

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 5-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]thiophene-2-carboxylate

InChI

InChI=1S/C16H16N2O3S2/c1-8-6-9(7-20-2)12-13(17)14(23-15(12)18-8)10-4-5-11(22-10)16(19)21-3/h4-6H,7,17H2,1-3H3

InChI Key

AAYXVWLVPIHBBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=CC=C(S3)C(=O)OC)N)COC

Origin of Product

United States

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